molecular formula C15H15N5O2 B2725368 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795488-98-0

1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2725368
CAS No.: 1795488-98-0
M. Wt: 297.318
InChI Key: YZHYTHPVRCMDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic small molecule characterized by a urea backbone bridging a 2-methoxyphenyl group and a 2-methyl-substituted pyrazolo[1,5-a]pyrimidine moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity, particularly in kinase inhibition . The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, often associated with diverse biological activities, including kinase inhibition, antifungal, and anti-inflammatory effects . The 2-methoxy substituent on the phenyl ring may influence solubility and metabolic stability, while the 2-methyl group on the pyrazolo[1,5-a]pyrimidine could modulate steric interactions with target proteins.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-7-14-16-8-11(9-20(14)19-10)17-15(21)18-12-5-3-4-6-13(12)22-2/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHYTHPVRCMDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core:

    Introduction of the Methoxyphenyl Group:

    Urea Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Key Reagents:

  • Pyridine or other bases to neutralize byproducts.

  • Isocyanates for urea formation.

Hydrolysis

Under acidic or basic conditions , the urea linkage undergoes hydrolysis:

  • Acidic hydrolysis : Generates the corresponding amine and carbamic acid (decomposes to CO₂ and alcohol).

  • Basic hydrolysis : Produces the amine and carbonate salts.

Substitution Reactions

The pyrazolo[1,5-a]pyrimidine ring undergoes electrophilic substitution at the 6-position (if unsubstituted) or other reactive sites:

  • Chlorination : Chlorinating agents (e.g., POCl₃) introduce halogens at specific positions, as seen in related compounds .

  • Nucleophilic aromatic substitution : Reactions with amines or other nucleophiles at activated positions (e.g., halogenated sites) .

Functional Group Transformations

  • Oxidation/Reduction : The methyl group on the pyrazolo[1,5-a]pyrimidine core may undergo oxidation to form carbonyl derivatives.

  • Alkylation/Dealkylation : The methoxy group on the phenyl ring can be dealkylated under strong acidic conditions.

Urea Bond Stability

The urea linkage is stable under mild conditions but degrades under extreme pH or heat, as observed in related pyrazolo-pyrimidine ureas.

Reactivity of the Pyrazolo[1,5-a]pyrimidine Core

The core structure’s reactivity is influenced by:

  • Electron density : The pyrazolo[1,5-a]pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution .

  • Substituent effects : Methyl groups or halogens direct substitution patterns .

Table 1: Synthetic Methods for Related Pyrazolo[1,5-a]pyrimidine Derivatives

MethodKey StepsYield RangeReferences
Cyclization Amino pyrazoles + enaminones/chalcones → pyrazolo[1,5-a]pyrimidine65–92%
Microwave-assisted Accelerated reaction conditions for core synthesisNot reported
Green chemistry Deep eutectic solvents (DES) for sustainable synthesisImproved

Table 2: Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Functionalization

Reaction TypeReagents/ConditionsPurposeReferences
Chlorination POCl₃, refluxIntroduce chlorine substituents
Nucleophilic substitution Morpholine, K₂CO₃, RTReplace chlorine with amines
Urea bond formation Isocyanates, pyridine, refluxLink phenyl and pyrazolo cores

Biological and Industrial Relevance

While the exact compound’s biological activity is unspecified, pyrazolo[1,5-a]pyrimidine derivatives are protein kinase inhibitors (e.g., EGFR, B-Raf) in cancer therapy . Their synthesis often prioritizes scalability and biocompatibility , with green chemistry approaches gaining traction .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, is known for its anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory effects on various cancer cell lines. For instance, research has demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its selectivity and potency against tumor cells by targeting specific pathways involved in cancer progression .

Enzyme Inhibition
1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has also been investigated for its role as an enzyme inhibitor. Compounds with this structure have shown promise in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as diabetes and obesity. For example, some derivatives have been tested for their ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism .

Materials Science Applications

Fluorescent Properties
The unique electronic properties of pyrazolo[1,5-a]pyrimidines make them suitable candidates for optical applications. Recent studies have explored their use as fluorophores due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), which enhances their fluorescence efficiency . This characteristic opens avenues for developing advanced materials in optoelectronics and bioimaging.

Crystallization and Supramolecular Chemistry
The ability of these compounds to form crystals with distinct conformational arrangements has implications for supramolecular chemistry. The structural rigidity and planarity of the pyrazolo[1,5-a]pyrimidine core facilitate the design of new materials with tailored properties for applications in drug delivery systems and nanotechnology .

Case Study 1: Anticancer Potential

A study published in Molecules highlighted several synthesized pyrazolo[1,5-a]pyrimidine derivatives that demonstrated potent anticancer activity against various human cancer cell lines. The study emphasized structure-activity relationships (SAR) that suggest specific functional groups can enhance antitumor efficacy .

Case Study 2: Enzyme Inhibition

Research published in Pharmaceuticals detailed the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as α-glucosidase inhibitors. The findings indicated that certain modifications significantly increased inhibitory potency, suggesting potential therapeutic applications in managing postprandial hyperglycemia in diabetic patients .

Data Summary Table

Application AreaKey FindingsReferences
Antitumor ActivitySignificant inhibitory effects on cancer cell lines; structure-activity relationships identified
Enzyme InhibitionEffective α-glucosidase inhibitors; potential use in diabetes management
Optical ApplicationsExhibits ESIPT properties; suitable for use as fluorophores
CrystallizationForms unique crystal structures; implications for drug delivery systems

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

KIRA6 (1-[4-(8-Amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-(3-trifluoromethylphenyl)urea)

  • Structure : Urea linker with imidazo[1,5-a]pyrazine and trifluoromethylphenyl groups.
  • Activity : Potent IRE1α kinase inhibitor, blocking endoplasmic reticulum stress-induced IL-6 synthesis .
  • Key Differences : Replaces pyrazolo[1,5-a]pyrimidine with imidazo[1,5-a]pyrazine, introducing a bulkier tert-butyl group. The trifluoromethylphenyl group enhances lipophilicity compared to the 2-methoxyphenyl in the target compound.

DMH3 (N,N-Dimethyl-3-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)propan-1-amine)

  • Structure: Pyrazolo[1,5-a]pyrimidine core with quinoline and dimethylaminopropyloxy substituents.
  • Activity : Selective VEGF inhibitor with >98% purity at 214 nM .
  • Key Differences: Lacks the urea linker but incorporates a quinoline moiety, which may enhance π-π stacking interactions. The dimethylaminopropyloxy chain improves solubility relative to the target compound’s methoxyphenyl group.

Pyrazolo[1,5-a]pyrimidines with Non-Urea Linkers

Antifungal Pyrazolo[1,5-a]pyrimidines (3a–3c)

  • Structure : 2-Methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidine derivatives.
  • Activity : Exhibited antifungal activity against phytopathogens, though specific IC₅₀ values are unreported .

DMH4 (4-(2-(4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine)

  • Structure : Pyrazolo[1,5-a]pyrimidine with phenyl and morpholine-ethyloxy groups.
  • Activity : VEGF/kinase inhibitor with >98% purity .
  • Key Differences : Morpholine substituent increases water solubility, contrasting with the lipophilic 2-methoxyphenyl in the target compound.

Triazolo[1,5-a]pyrimidines

Microtubule-Stabilizing Triazolo[1,5-a]pyrimidines (Compounds 21–26)

  • Structure: Triazolo[1,5-a]pyrimidine core with chloro, amino, and fluorophenoxy substituents.
  • Yields ranged from 20% to 93% .
  • Key Differences: Replacement of pyrazolo with triazolo heterocycle alters electron distribution and binding kinetics. Chloro and amino groups may enhance interactions with tubulin.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Potency/Notes
Target Compound Pyrazolo[1,5-a]pyrimidine-urea 2-Methoxyphenyl, 2-methylpyrazolo-pyrimidine Inferred kinase inhibition Data not reported
KIRA6 Imidazo[1,5-a]pyrazine-urea Trifluoromethylphenyl, tert-butyl IRE1α kinase inhibition Blocks IL-6 synthesis
DMH3 Pyrazolo[1,5-a]pyrimidine Quinoline, dimethylaminopropyloxy VEGF inhibition >98% @ 214 nM
Antifungal 3a Pyrazolo[1,5-a]pyrimidine 2-Hydroxy-5-fluorophenyl Antifungal Activity unreported
Compound 21 Triazolo[1,5-a]pyrimidine Chloro, neopentylamino Microtubule stabilization Yield: 93%

Biological Activity

1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, with the CAS number 1795488-98-0, is a compound that has garnered interest due to its potential biological activities. This article aims to delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5O2, with a molecular weight of approximately 297.31 g/mol. The compound features a methoxyphenyl group and a pyrazolo[1,5-a]pyrimidine moiety, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study highlighted that derivatives of pyrazoles have shown inhibitory activities against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The combination of pyrazole derivatives with established chemotherapeutics like doxorubicin demonstrated synergistic effects, enhancing apoptosis and cell death in resistant cancer types .

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been documented extensively. Certain synthesized pyrazole carboxamides demonstrated notable antifungal activity against pathogenic fungi. This highlights the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in developing new antimicrobial agents .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines are known inhibitors of several kinases involved in cancer progression and inflammation. For instance, they can inhibit the activity of Aurora-A kinase and other receptor tyrosine kinases, which are crucial in cell proliferation and survival pathways .
  • Modulation of Apoptosis : The compound may induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation. Studies have shown that specific analogs can significantly increase apoptosis markers in treated cells .

Study on Antitumor Activity

A notable study explored the effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on breast cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to controls. The study emphasized the importance of structural modifications in optimizing antitumor efficacy and minimizing side effects .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BMDA-MB-23110Kinase inhibition

Anti-inflammatory Study

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. It was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential as therapeutic agents for inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step condensation and cyclization reactions. For example, pyrazolo[1,5-a]pyrimidine cores are often synthesized via refluxing precursors (e.g., aminopyrazoles and β-diketones) in polar aprotic solvents like pyridine or ethanol . Key steps include:

  • Reagent Selection : Use of coupling agents (e.g., CDI or DCC) for urea bond formation between the 2-methoxyphenyl and pyrazolo[1,5-a]pyrimidine moieties.
  • Temperature Control : Reflux at 80–100°C for 5–8 hours to ensure complete cyclization .
  • Purification : Recrystallization from ethanol or dioxane to isolate the final product, with yields typically ranging from 60–70% .
    Optimization Strategy : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and molar ratios. Statistical modeling (e.g., ANOVA) can identify critical parameters for yield improvement .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming substitution patterns. For pyrazolo[1,5-a]pyrimidines, aromatic protons appear as doublets or triplets in δ 7.0–8.5 ppm, while urea NH protons resonate near δ 9.0–10.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N content with ≤0.4% deviation from calculated values .
  • IR Spectroscopy : Urea carbonyl stretches appear at ~1650–1700 cm⁻¹ .

Q. How can solubility challenges be addressed during in vitro assays?

Answer: Pyrazolo[1,5-a]pyrimidine derivatives often exhibit poor aqueous solubility. Mitigation strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH Adjustment : For urea-containing compounds, test solubility in buffered solutions (e.g., pH 6.5 ammonium acetate buffer) .
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be resolved?

Answer: Regioselectivity is influenced by electronic and steric factors. For example:

  • Electrophilic Substitution : Electron-rich positions (e.g., C-6 in pyrazolo[1,5-a]pyrimidine) favor nucleophilic attack. Use directing groups (e.g., methoxy or methyl) to control reactivity .
  • Multicomponent Reactions : Utilize aldehydes and amines in one-pot syntheses to selectively form dihydropyrazolo[1,5-a]pyrimidines .
  • Catalytic Methods : Transition-metal catalysts (e.g., Pd or Cu) enable site-specific cross-coupling .

Q. What computational approaches predict the compound’s reactivity and binding affinity?

Answer:

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., Fukui indices) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock or Schrödinger. Focus on hydrogen bonding between the urea moiety and active-site residues.
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize derivatives for synthesis .

Q. How should contradictory spectral or elemental analysis data be interpreted?

Answer:

  • Elemental Analysis Discrepancies : Deviations >0.4% suggest impurities. Repeat analysis after column chromatography (e.g., silica gel, ethyl acetate/hexane) .
  • NMR Signal Splitting : Unexpected multiplicity may indicate rotational isomerism in the urea group. Variable-temperature NMR can confirm dynamic behavior .
  • MS Fragmentation Mismatches : Compare with literature fragmentation patterns of analogous pyrazolo[1,5-a]pyrimidines .

Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits with positive controls (e.g., staurosporine) and vehicle controls (DMSO).
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 or HeLa cells, normalizing to untreated cells .
  • Dose-Response Curves : Test 10 nM–100 µM concentrations in triplicate, using nonlinear regression (GraphPad Prism) to calculate IC50 values .

Q. How can structural analogs be designed to improve metabolic stability?

Answer:

  • Bioisosteric Replacement : Substitute the methoxy group with CF3 or Cl to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., urea NH) with deuterium to slow metabolism .
  • Prodrug Strategies : Mask polar groups (e.g., esterify carboxylates) to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.